4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide
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Overview
Description
4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C7H7F3N2O2S and a molecular weight of 240.21 g/mol It is characterized by the presence of a trifluoromethyl group (-CF3) and a sulfonamide group (-SO2NH2) attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide can be achieved through several methods. One common approach involves the trifluoromethylation of 4-iodobenzene, followed by subsequent reactions to introduce the sulfonamide group . The reaction conditions typically involve the use of trifluoromethylating agents and appropriate catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The trifluoromethyl and sulfonamide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide has several scientific research applications, including:
Biology: The compound’s unique chemical properties make it a valuable tool in biological research, including studies on enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target sites and exert its effects. The sulfonamide group can form hydrogen bonds with target proteins, further stabilizing the interaction and enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide include other trifluoromethyl-substituted pyridines and sulfonamides, such as:
- 4-(Trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- Pyridalyl
Uniqueness
The uniqueness of this compound lies in its combination of the trifluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination enhances the compound’s stability, reactivity, and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C7H7F3N2O2S |
---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
4-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C7H7F3N2O2S/c1-4-2-6(7(8,9)10)12-3-5(4)15(11,13)14/h2-3H,1H3,(H2,11,13,14) |
InChI Key |
OOVQBSMIHRBHTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
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